Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate
CAS No.: 64837-53-2
Cat. No.: VC3721542
Molecular Formula: C5H7N3O2S
Molecular Weight: 173.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 64837-53-2 |
---|---|
Molecular Formula | C5H7N3O2S |
Molecular Weight | 173.2 g/mol |
IUPAC Name | ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate |
Standard InChI | InChI=1S/C5H7N3O2S/c1-2-10-4(9)3-7-8-5(6)11-3/h2H2,1H3,(H2,6,8) |
Standard InChI Key | YVKRWIVXIPGKTL-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NN=C(S1)N |
Canonical SMILES | CCOC(=O)C1=NN=C(S1)N |
Introduction
Chemical Identity and Nomenclature
Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound with the molecular formula C₅H₇N₃O₂S. It is officially registered with the Chemical Abstracts Service (CAS) under the number 64837-53-2, which serves as its unique identifier in chemical databases and literature . The compound is also known by several alternative names including "5-Amino-1,3,4-Thiadiazole-2-Carboxylic Acid Ethyl Ester" and "1,3,4-Thiadiazole-2-carboxylic acid, 5-amino-, ethyl ester" . These nomenclature variations follow different chemical naming conventions but refer to the same molecular entity.
The compound belongs to the broader class of 1,3,4-thiadiazole derivatives, which are five-membered heterocyclic compounds containing one sulfur atom and two nitrogen atoms at positions 1 and 3 in the ring. The specific structure of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate features an amino group (-NH₂) at position 5 and an ethyl carboxylate group (-COOC₂H₅) at position 2 of the thiadiazole ring, giving it distinctive chemical and potentially biological properties.
In another study, 2-(5-(5-Oxo-2-phenyloxazolidin-3-yl)-1,3,4-thiadiazol-2-ylthio)acetic acid and its 4-chlorophenyl analog demonstrated significant antitumor activity in an Ehrlich's Ascites Carcinoma cell model . Additionally, certain 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles have shown growth inhibition against lung cancer (A549), skin cancer (SK-MEL-2), ovarian cancer (SK-OV-3), and colon cancer (HCT15) cell lines .
The presence of the amino group in Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate could potentially serve as a site for further functionalization to develop derivatives with enhanced biological activity. The compound itself might serve as:
-
A building block for the synthesis of more complex bioactive molecules
-
A potential pharmacophore with inherent biological activities
-
A precursor for the development of targeted anticancer agents, given the documented activities of related 1,3,4-thiadiazole compounds
Further research specifically focused on Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate would be necessary to establish its precise biological activity profile and therapeutic potential.
Quantity | Price |
---|---|
5g | 170.00 € |
10g | 211.00 € |
25g | 400.00 € |
These prices reflect the specialty nature of the compound and its potential value in research applications . The relatively high cost per gram suggests that the synthesis or purification of this compound may involve specialized processes or that the market demand is primarily from research institutions rather than industrial applications.
Researchers intending to acquire this compound should consider factors such as purity requirements, quantity needed, delivery timeframes, and budget constraints when selecting a supplier. It is also advisable to request a certificate of analysis and safety data sheet from the supplier to ensure the quality and safe handling of the product.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume